![molecular formula C10H18OSi B14596748 Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]- CAS No. 61140-46-3](/img/structure/B14596748.png)
Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]- is a chemical compound with the molecular formula C10H18OSi. It is a silane derivative that contains a trimethylsilyl group attached to a 4-methyl-1,3-cyclohexadien-1-yloxy moiety.
Métodos De Preparación
The synthesis of Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]- typically involves the reaction of trimethylsilyl chloride with the corresponding alcohol or phenol derivative in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include triflic acid for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]- has several scientific research applications, including:
Medicine: Investigated for its potential use in drug delivery systems and as a protective group in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]- involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitate the formation of carbocations, and undergo β-H elimination to produce alkenes with high selectivity . These properties make it a valuable reagent in organic synthesis.
Comparación Con Compuestos Similares
Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]- can be compared with other similar compounds such as:
Trimethylsilane: A simpler silane derivative with a trimethylsilyl group attached to a hydrogen atom.
Trimethyl[(4-methyl-3-cyclohexen-1-yl)methyl]silane: A similar compound with a different cyclohexene moiety.
Trimethyl(4-methyl-3-penten-1-ynyl)silane: Another related compound with an alkyne group
These comparisons highlight the unique structural features and reactivity of Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]-.
Propiedades
Número CAS |
61140-46-3 |
|---|---|
Fórmula molecular |
C10H18OSi |
Peso molecular |
182.33 g/mol |
Nombre IUPAC |
trimethyl-(4-methylcyclohexa-1,3-dien-1-yl)oxysilane |
InChI |
InChI=1S/C10H18OSi/c1-9-5-7-10(8-6-9)11-12(2,3)4/h5,7H,6,8H2,1-4H3 |
Clave InChI |
AYRJYCWKYUCSAW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(CC1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14596665.png)
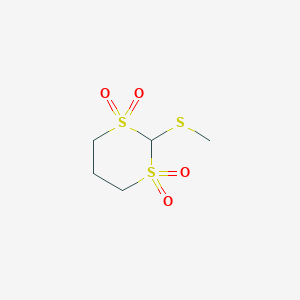
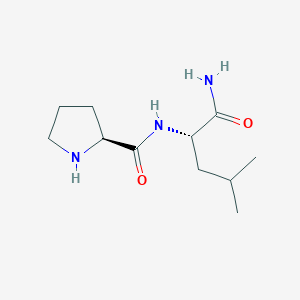

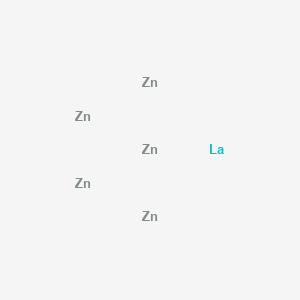
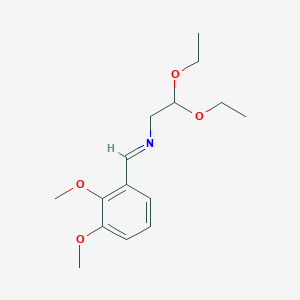
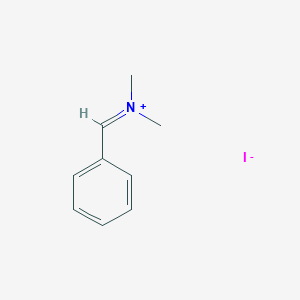
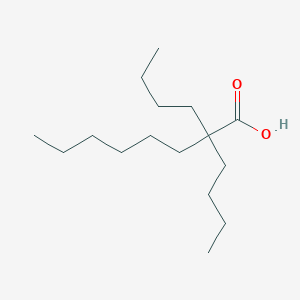
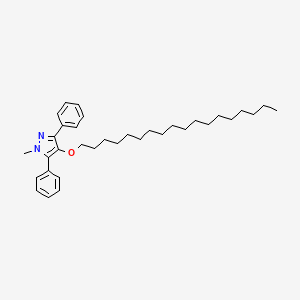
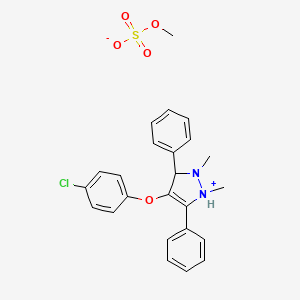
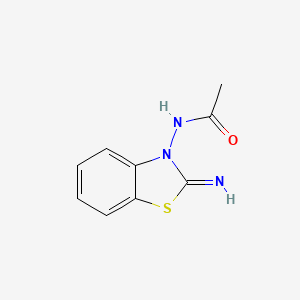
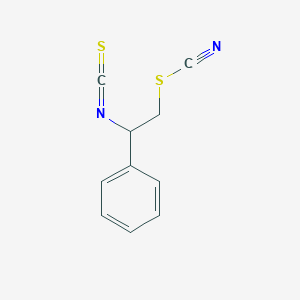
![1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2,4,6-tribromobenzene)](/img/structure/B14596738.png)
![(E)-but-2-enedioic acid;2-[4-[[1-(3-oxo-3-phenylpropyl)benzimidazol-2-yl]methyl]-3-propylpiperazin-1-yl]-N-propylacetamide](/img/structure/B14596743.png)
